molecular formula C22H25NO3 B1179315 ethyl 2-benzyl-3-broMopropanoate CAS No. 1246923-39-6

ethyl 2-benzyl-3-broMopropanoate

Cat. No.: B1179315
CAS No.: 1246923-39-6
InChI Key:
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Description

Ethyl 2-benzyl-3-bromopropanoate is an organic compound with the molecular formula C12H15BrO2. It is a colorless liquid that belongs to the class of organobromine compounds. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-benzyl-3-bromopropanoate can be synthesized through the esterification of 2-benzyl-3-bromopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrobromination of ethyl 2-benzylacrylate. This reaction proceeds in an anti-Markovnikov manner, ensuring the bromine atom attaches to the less substituted carbon atom.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: The compound can be reduced to ethyl 2-benzyl-3-propanol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Ethyl 2-benzyl-3-hydroxypropanoate, ethyl 2-benzyl-3-cyanopropanoate.

    Reduction: Ethyl 2-benzyl-3-propanol.

    Oxidation: 2-Benzyl-3-bromopropanoic acid, 2-benzyl-3-bromopropanone.

Scientific Research Applications

Ethyl 2-benzyl-3-bromopropanoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-bromopropanoate primarily involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, facilitating various chemical transformations. The bromine atom in the compound is particularly reactive, making it a key site for nucleophilic attack.

Comparison with Similar Compounds

    Ethyl 3-bromopropanoate: Similar in structure but lacks the benzyl group.

    Ethyl 2-bromopropanoate: Similar but with a different substitution pattern.

    Ethyl bromoacetate: Contains a bromine atom but has a simpler structure.

Uniqueness: Ethyl 2-benzyl-3-bromopropanoate is unique due to the presence of both the benzyl and bromine groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

1246923-39-6

Molecular Formula

C22H25NO3

Molecular Weight

0

Synonyms

ethyl 2-benzyl-3-broMopropanoate

Origin of Product

United States

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